Hydrogen-Bond Donor Capacity: Differentiating the Saturated Secondary Amine from Fully Aromatic Pyrrolopyridines
The 5H,6H,7H-pyrrolo[3,4-b]pyridine scaffold possesses a secondary amine (NH) that acts as a hydrogen-bond donor (HBD). The predicted pKa of the parent 6,7-dihydro core is 6.68±0.20, indicating partial protonation under physiological conditions . In contrast, the fully aromatic 1H-pyrrolo[3,4-b]pyridine core lacks a saturated nitrogen and has zero HBD count from the ring system. This presence of a single HBD in the target compound versus zero in the aromatic analog represents a categorical pharmacophoric difference .
| Evidence Dimension | Hydrogen-Bond Donor (HBD) Count |
|---|---|
| Target Compound Data | 1 HBD (secondary amine in saturated ring) |
| Comparator Or Baseline | 1H-Pyrrolo[3,4-b]pyridine: 0 HBD (no saturated nitrogen in ring) |
| Quantified Difference | Qualitative categorical difference (1 vs 0 HBD) |
| Conditions | Structural comparison based on core scaffold; predicted pKa for parent 6,7-dihydro core from ChemicalBook . |
Why This Matters
For fragment-based screening and lead optimization, the presence of a defined HBD alters solubility, permeability, and target binding; procurement decisions must account for this functional group disparity.
